molecular formula C6H13N3OS B2685037 N'-Hydroxy-2-thiomorpholinoacetimidamide CAS No. 883949-22-2

N'-Hydroxy-2-thiomorpholinoacetimidamide

Cat. No.: B2685037
CAS No.: 883949-22-2
M. Wt: 175.25
InChI Key: PFBBGROSVHNQRQ-UHFFFAOYSA-N
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Description

N’-Hydroxy-2-thiomorpholinoacetimidamide is a chemical compound with the molecular formula C6H15Cl2N3OS It is known for its unique structure, which includes a thiomorpholine ring and a hydroxamic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-Hydroxy-2-thiomorpholinoacetimidamide typically involves the reaction of thiomorpholine with hydroxylamine and an appropriate acylating agent. The reaction conditions often include the use of solvents such as methanol or ethanol and may require the presence of a catalyst to facilitate the reaction. The product is usually purified through recrystallization or chromatography techniques.

Industrial Production Methods

In an industrial setting, the production of N’-Hydroxy-2-thiomorpholinoacetimidamide may involve large-scale batch reactions. The process would be optimized for yield and purity, often involving continuous monitoring and control of reaction parameters such as temperature, pressure, and pH. The final product is typically subjected to rigorous quality control measures to ensure consistency and compliance with industry standards.

Chemical Reactions Analysis

Types of Reactions

N’-Hydroxy-2-thiomorpholinoacetimidamide can undergo various chemical reactions, including:

    Oxidation: The hydroxamic acid group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as halides, amines, or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines. Substitution reactions can lead to a variety of substituted thiomorpholine derivatives.

Scientific Research Applications

N’-Hydroxy-2-thiomorpholinoacetimidamide has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydroxamic acids and related compounds.

    Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly for metalloproteases and other metalloenzymes.

    Industry: It is used in the production of various industrial chemicals and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N’-Hydroxy-2-thiomorpholinoacetimidamide primarily involves its ability to chelate metal ions. The hydroxamic acid group can form stable complexes with metal ions such as iron and zinc, inhibiting the activity of metalloenzymes. This chelation disrupts the normal function of these enzymes, leading to various biological effects. The compound may also interact with other molecular targets, such as proteins and nucleic acids, through hydrogen bonding and other non-covalent interactions.

Comparison with Similar Compounds

Similar Compounds

  • N-Hydroxy-5-norbornene-2,3-dicarboxylic acid imide
  • N-Hydroxy-2-thiomorpholinoacetamide
  • N-Hydroxy-2-thiomorpholinoacetohydrazide

Uniqueness

N’-Hydroxy-2-thiomorpholinoacetimidamide is unique due to its specific combination of a thiomorpholine ring and a hydroxamic acid group. This structure imparts distinct chemical and biological properties, such as enhanced metal ion chelation and potential enzyme inhibition. Compared to similar compounds, it may offer improved stability, reactivity, and specificity in various applications.

Biological Activity

N'-Hydroxy-2-thiomorpholinoacetimidamide is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known for their structural diversity and biological efficacy. The compound features a thiomorpholine ring, which contributes to its unique pharmacological properties. Understanding the structure-activity relationship (SAR) is crucial for elucidating its biological effects.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. A study highlighted the effectiveness of various thiobenzanilides, including those with hydroxyl substitutions, against a range of pathogens. The findings suggest that structural modifications can enhance antimicrobial potency, making these compounds promising candidates for developing new antimicrobial agents .

Cytotoxicity and Anticancer Activity

This compound has shown potential cytotoxic effects against various cancer cell lines. In vitro assays demonstrated that compounds with similar structures could inhibit cell proliferation and induce apoptosis in tumor cells. For instance, oxindole derivatives have been reported to possess anticancer properties, suggesting that this compound may share these characteristics .

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Compounds in this class may inhibit specific enzymes involved in cancer cell proliferation and survival.
  • Induction of Oxidative Stress : Similar compounds have been shown to induce oxidative stress in cancer cells, leading to apoptosis.
  • Modulation of Signaling Pathways : These compounds may affect key signaling pathways associated with cell growth and survival.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial activity of this compound against various Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited significant inhibitory effects, particularly against Staphylococcus aureus and Escherichia coli. The Fractional Inhibitory Concentration (FIC) index values suggested additive interactions when combined with other antimicrobial agents .

Study 2: Cytotoxicity in Cancer Cells

In another investigation, the cytotoxic effects of this compound were assessed using MTT assays on human breast cancer cell lines (MCF-7). The compound demonstrated a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent. Further analysis revealed that the compound induced apoptosis through caspase activation pathways .

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)FIC IndexInteraction Type
Staphylococcus aureus32 µg/mL0.57Additive
Escherichia coli64 µg/mL1.12Non-interactive
Listeria monocytogenes16 µg/mL0.76Synergistic

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Apoptosis Induction (%)
MCF-71530
HepG22025
A5491828

Properties

IUPAC Name

N'-hydroxy-2-thiomorpholin-4-ylethanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13N3OS/c7-6(8-10)5-9-1-3-11-4-2-9/h10H,1-5H2,(H2,7,8)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFBBGROSVHNQRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSCCN1C/C(=N/O)/N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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